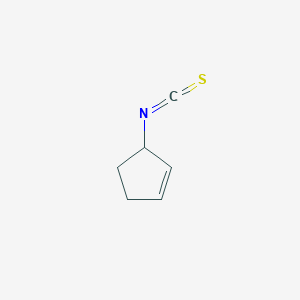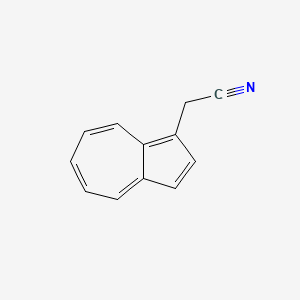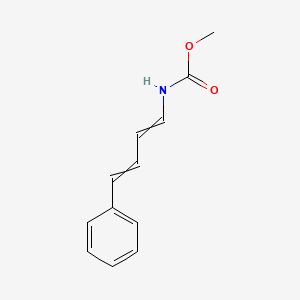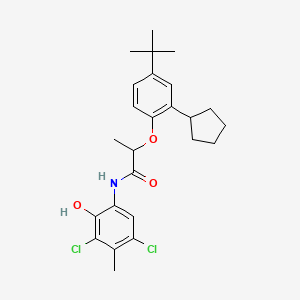![molecular formula C11H14N4O2 B14648452 Piperidine, 1-[(4-nitrophenyl)azo]- CAS No. 52010-83-0](/img/structure/B14648452.png)
Piperidine, 1-[(4-nitrophenyl)azo]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidine, 1-[(4-nitrophenyl)azo]-: is an organic compound with the molecular formula C11H14N2O2 . It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a nitrophenylazo group. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Piperidine, 1-[(4-nitrophenyl)azo]- typically involves the reaction of piperidine with 4-nitroaniline under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions: Piperidine, 1-[(4-nitrophenyl)azo]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo substitution reactions where the nitrophenylazo group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce various oxidized forms of the compound .
Aplicaciones Científicas De Investigación
Chemistry: Piperidine, 1-[(4-nitrophenyl)azo]- is used as a building block in organic synthesis. It is involved in the preparation of various complex molecules and serves as a precursor for other chemical compounds .
Biology: In biological research, this compound is used in studies related to enzyme inhibition and protein interactions. It helps in understanding the mechanisms of various biological processes .
Medicine: Its unique structure allows it to interact with specific biological targets .
Industry: In the industrial sector, Piperidine, 1-[(4-nitrophenyl)azo]- is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
Mecanismo De Acción
The mechanism of action of Piperidine, 1-[(4-nitrophenyl)azo]- involves its interaction with specific molecular targets. The nitrophenylazo group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with proteins, enzymes, and other biological molecules, affecting their function and activity .
Comparación Con Compuestos Similares
Piperidine: A simple six-membered heterocyclic amine with various applications in organic synthesis and medicinal chemistry.
Piperazine: A heterocyclic compound with two nitrogen atoms, used in the synthesis of various drugs and chemical intermediates.
Uniqueness: Piperidine, 1-[(4-nitrophenyl)azo]- is unique due to the presence of the nitrophenylazo group, which imparts specific chemical and biological properties. This group allows the compound to participate in unique reactions and interact with specific biological targets, making it valuable in research and industrial applications .
Propiedades
Número CAS |
52010-83-0 |
|---|---|
Fórmula molecular |
C11H14N4O2 |
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
(4-nitrophenyl)-piperidin-1-yldiazene |
InChI |
InChI=1S/C11H14N4O2/c16-15(17)11-6-4-10(5-7-11)12-13-14-8-2-1-3-9-14/h4-7H,1-3,8-9H2 |
Clave InChI |
FOUPDOGVZUKRGP-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Naphth[2,3-b]oxirene-2,7-dione, 1a,7a-dihydro-1a,7a-dimethyl-](/img/structure/B14648382.png)






![N-[(4-Hydroxyphenyl)methyl]-2-iodoacetamide](/img/structure/B14648425.png)
![Diazene, [(3-nitrophenyl)(phenylhydrazono)methyl]phenyl-](/img/structure/B14648427.png)

![Spiro[4.5]deca-6,9-diene-2,8-dione](/img/structure/B14648447.png)
![Ethyl 3-[18-(3-ethoxy-3-oxopropyl)-8,13-diethyl-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B14648460.png)

